molecular formula C21H13N3O7 B14264544 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one CAS No. 189276-80-0

1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B14264544
CAS No.: 189276-80-0
M. Wt: 419.3 g/mol
InChI Key: NQYCEJUEOWCSEN-UHFFFAOYSA-N
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Description

1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of three 4-nitrophenyl groups attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted functional groups replacing the nitro groups.

Scientific Research Applications

1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one

Uniqueness

1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of three nitrophenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

189276-80-0

Molecular Formula

C21H13N3O7

Molecular Weight

419.3 g/mol

IUPAC Name

1,2,3-tris(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C21H13N3O7/c25-21(16-5-11-19(12-6-16)24(30)31)20(15-3-9-18(10-4-15)23(28)29)13-14-1-7-17(8-2-14)22(26)27/h1-13H

InChI Key

NQYCEJUEOWCSEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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